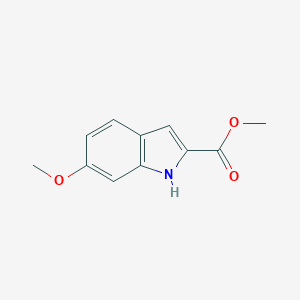

methyl 6-methoxy-1H-indole-2-carboxylate

Description

Propriétés

IUPAC Name |

methyl 6-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-8-4-3-7-5-10(11(13)15-2)12-9(7)6-8/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUUCOLVBDQWEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350812 | |

| Record name | methyl 6-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98081-83-5 | |

| Record name | methyl 6-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl-6-methoxy-2-indolecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-methoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of methyl 6-methoxy-1H-indole-2-carboxylate, an organic compound of interest in various scientific fields due to its potential biological activities.[1] This document compiles available data, outlines relevant experimental methodologies, and presents logical workflows to support research and development efforts involving this molecule.

Core Physicochemical Data

Methyl 6-methoxy-1H-indole-2-carboxylate is an organic compound with the molecular formula C₁₁H₁₁NO₃.[1][2] It presents as a white to beige powder.[1][2] The quantitative physicochemical properties are summarized in the table below for ease of reference and comparison.

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | - | [1][2] |

| Molecular Weight | 205.21 g/mol | - | [1][2] |

| Melting Point | 117-122 °C | Experimental | [1][2] |

| Boiling Point | 370.1 ± 22.0 °C | Predicted | [2] |

| Density | 1.253 ± 0.06 g/cm³ | Predicted | [2] |

| pKa | 15.20 ± 0.30 | Predicted | [2] |

| Appearance | White to beige powder | Observational | [1][2] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research and drug development. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid is a critical indicator of its purity. The capillary method is a standard and widely used technique.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for methyl 6-methoxy-1H-indole-2-carboxylate.

Materials and Equipment:

-

Methyl 6-methoxy-1H-indole-2-carboxylate sample (finely powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the methyl 6-methoxy-1H-indole-2-carboxylate sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-3 mm.

-

Placing in Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to find an approximate melting range.

-

Once an approximate range is known, repeat the measurement with a fresh sample. Heat rapidly to about 20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

-

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction (e.g., 117-119 °C).[2]

Logical and Experimental Workflows

The following diagrams illustrate key logical relationships and workflows relevant to the study of methyl 6-methoxy-1H-indole-2-carboxylate.

Caption: Workflow for experimental and computational determination of physicochemical properties.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 6-methoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of methyl 6-methoxy-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the targeted placement of a methoxy group and a methyl ester moiety can significantly influence its physicochemical properties and pharmacological activity. This document details a reliable synthetic route and a comprehensive analytical characterization of the title compound.

Introduction

Methyl 6-methoxy-1H-indole-2-carboxylate (C₁₁H₁₁NO₃, Molar Mass: 205.21 g/mol ) is a substituted indole derivative. The indole nucleus is a core component of many natural products and synthetic drugs, exhibiting a wide range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties. The 6-methoxy substitution can enhance metabolic stability and modulate receptor binding affinity, while the methyl carboxylate at the 2-position provides a versatile handle for further chemical modifications, making this compound a valuable building block in the synthesis of more complex molecules.

Synthesis of Methyl 6-methoxy-1H-indole-2-carboxylate

The synthesis of methyl 6-methoxy-1H-indole-2-carboxylate can be efficiently achieved via the Leimgruber-Batcho indole synthesis. This two-step method is known for its high yields and mild reaction conditions, starting from readily available ortho-nitrotoluene derivatives.

Synthetic Pathway

The overall synthetic scheme involves the formation of an enamine intermediate from 4-methoxy-2-nitrotoluene, followed by a reductive cyclization to yield the desired indole.

Caption: Synthetic workflow for methyl 6-methoxy-1H-indole-2-carboxylate.

Experimental Protocol

Step 1: Synthesis of (E)-1-(2-(4-methoxy-2-nitrophenyl)vinyl)pyrrolidine (Enamine Intermediate)

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 4-methoxy-2-nitrotoluene (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

To this solution, add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 equivalents) and pyrrolidine (1.2 equivalents).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the volatile components under reduced pressure.

-

The resulting residue, the crude enamine intermediate, can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) or used directly in the next step.

Step 2: Synthesis of Methyl 6-methoxy-1H-indole-2-carboxylate

-

Dissolve the crude enamine intermediate from Step 1 in a mixture of methanol and tetrahydrofuran (THF).

-

Carefully add a catalytic amount of Raney nickel slurry to the solution under a nitrogen atmosphere.

-

To this stirred suspension, add hydrazine hydrate (2-3 equivalents) dropwise at room temperature. An exothermic reaction with gas evolution is typically observed.

-

After the initial vigorous reaction subsides, gently heat the mixture to 40-50 °C and maintain for 2-4 hours, or until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture and filter it through a pad of celite to remove the Raney nickel catalyst. Wash the celite pad with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

The resulting residue is then subjected to esterification. Dissolve the crude indole-2-carboxylic acid in methanol and add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the mixture to reflux for 4-6 hours.

-

After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford methyl 6-methoxy-1H-indole-2-carboxylate as a white to beige powder.

Characterization of Methyl 6-methoxy-1H-indole-2-carboxylate

A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity. The following tables summarize the expected physical and spectroscopic data.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Appearance | White to beige powder[1] |

| Melting Point | 117-122 °C[1] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0-8.5 | br s | 1H | N-H (indole) |

| ~7.5-7.4 | d | 1H | Ar-H |

| ~7.1-7.0 | d | 1H | Ar-H |

| ~6.9-6.8 | dd | 1H | Ar-H |

| ~6.7 | s | 1H | Ar-H |

| 3.89 | s | 3H | -OCH₃ (methoxy) |

| 3.85 | s | 3H | -OCH₃ (ester) |

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and the NMR instrument used.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (ester) |

| ~156 | Ar-C (C-OCH₃) |

| ~136 | Ar-C |

| ~130 | Ar-C |

| ~122 | Ar-C |

| ~120 | Ar-C |

| ~112 | Ar-C |

| ~103 | Ar-C |

| ~95 | Ar-C |

| 55.6 | -OCH₃ (methoxy) |

| 52.0 | -OCH₃ (ester) |

Note: The chemical shifts are approximate and based on data for similar indole structures.

FTIR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretching (indole) |

| ~3000-2850 | C-H stretching (aromatic and aliphatic) |

| ~1700 | C=O stretching (ester) |

| ~1620, 1480 | C=C stretching (aromatic) |

| ~1250, 1030 | C-O stretching (methoxy and ester) |

MS (Mass Spectrometry)

| m/z | Assignment |

| 205 | [M]⁺ (Molecular ion) |

| 174 | [M - OCH₃]⁺ |

| 146 | [M - COOCH₃]⁺ |

Characterization Workflow

The following diagram illustrates the logical flow of the characterization process.

Caption: Workflow for the characterization of the synthesized compound.

Conclusion

This technical guide outlines a robust and reproducible method for the synthesis of methyl 6-methoxy-1H-indole-2-carboxylate using the Leimgruber-Batcho indole synthesis. The provided characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. This valuable indole derivative can be utilized as a key intermediate in the development of novel therapeutic agents and other functional organic materials.

References

biological activity of 6-methoxyindole derivatives.

An In-depth Technical Guide on the Biological Activity of 6-Methoxyindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a prominent scaffold in numerous biologically active natural products and synthetic compounds, owing to its structural resemblance to tryptophan, a key amino acid in proteins and enzymes.[1] The introduction of a methoxy group, particularly at the 6-position of the indole ring, has been shown to enhance the electron-rich nature of the scaffold, leading to a diverse range of pharmacological activities.[1] This technical guide provides a comprehensive overview of the biological activities of 6-methoxyindole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development by summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways and workflows.

Anticancer Activity

6-Methoxyindole derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent cytotoxic and antimitotic activities. A significant number of these compounds exert their effects by inhibiting tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[2][3]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of various 6-methoxyindole derivatives against a range of human cancer cell lines.

| Compound | Cancer Cell Line | Assay Type | Activity Metric (µM) | Reference |

| OXi8006 | SK-OV-3 (Ovarian) | Cytotoxicity | GI₅₀ = 0.00345 | [2] |

| OXi8006 | - | Tubulin Assembly | IC₅₀ = 1.1 | [2] |

| Compound 36 (7-methoxy analog of OXi8006) | - | Tubulin Assembly | IC₅₀ = 1.1 | [2] |

| Compound 3g | MCF-7 (Breast) | Antiproliferative (CCK-8) | IC₅₀ = 2.94 | [3] |

| Compound 3g | MDA-MB-231 (Breast) | Antiproliferative (CCK-8) | IC₅₀ = 1.61 | [3] |

| Compound 3g | A549 (Lung) | Antiproliferative (CCK-8) | IC₅₀ = 6.30 | [3] |

| Compound 3g | HeLa (Cervical) | Antiproliferative (CCK-8) | IC₅₀ = 6.10 | [3] |

| Compound 3g | A375 (Melanoma) | Antiproliferative (CCK-8) | IC₅₀ = 0.57 | [3] |

| Compound 3g | B16-F10 (Melanoma) | Antiproliferative (CCK-8) | IC₅₀ = 1.69 | [3] |

| Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate | MCF-7 (Breast) | Cell Growth Inhibition | GI₅₀ = 0.25 - 0.33 | [4] |

| Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate | NCI-H460 (Lung) | Cell Growth Inhibition | GI₅₀ = 0.25 - 0.33 | [4] |

| Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate | A375-C5 (Melanoma) | Cell Growth Inhibition | GI₅₀ = 0.25 - 0.33 | [4] |

| Methoxyindole derivative 251 | NSCLC-N16-L16 (Lung) | Cytotoxicity | IC₅₀ = 13.9 | [1] |

Experimental Protocols for Anticancer Activity Assessment

This assay measures the ability of a compound to inhibit the in vitro polymerization of tubulin into microtubules.

-

Principle: The polymerization of purified tubulin is monitored by an increase in turbidity (optical density) at 340 nm.[4] Inhibitors of tubulin polymerization will reduce the rate and extent of this increase.[4]

-

Protocol:

-

Prepare a solution of purified tubulin (e.g., >99% pure bovine tubulin) in a suitable buffer such as G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9) with glycerol.[5]

-

Add the test compound (dissolved in an appropriate solvent like DMSO) at various concentrations to the tubulin solution in a 96-well plate. A vehicle control (e.g., DMSO) should be included.

-

Initiate polymerization by incubating the plate at 37°C.[6]

-

Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 60-90 minutes) using a temperature-controlled spectrophotometer.[6][7]

-

Plot the absorbance against time to generate polymerization curves.

-

The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, can be calculated from the dose-response curves.

-

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[8]

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and allow them to adhere overnight.[9]

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

-

Add a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[10]

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ or GI₅₀ value.

-

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: The DNA content of cells is stained with a fluorescent dye, such as propidium iodide (PI), which binds stoichiometrically to DNA.[11] The fluorescence intensity of individual cells is then measured by flow cytometry, allowing for the quantification of cells in each phase of the cell cycle.[11]

-

Protocol:

-

Treat cells with the test compound for a specific duration.

-

Harvest the cells and wash them with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol and store them at -20°C.

-

Wash the fixed cells to remove the ethanol.

-

Treat the cells with RNase A to degrade RNA and prevent its staining by PI.[12]

-

Stain the cells with a PI solution.

-

Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content.

-

This assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a DNA-binding dye that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[3]

-

Protocol:

-

Treat cells with the test compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.[13]

-

Add Annexin V-FITC and PI to the cell suspension.[13]

-

Incubate the cells in the dark at room temperature for about 15 minutes.[14]

-

Add more binding buffer to each sample and analyze immediately by flow cytometry.

-

Visualizing the Mechanism of Action

The primary anticancer mechanism for many 6-methoxyindole derivatives involves the inhibition of tubulin polymerization, which leads to a cascade of cellular events culminating in apoptosis.

Caption: Anticancer mechanism of 6-methoxyindole derivatives.

Caption: Workflow for evaluating anticancer activity.

Antimicrobial Activity

Certain 6-methoxyindole derivatives have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi.

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected 6-methoxyindole derivatives against various microorganisms.

| Compound | Microorganism | Activity Metric (µg/mL) | Reference |

| SMJ-2 | S. aureus (MRSA) | MIC = 0.25 - 2 | [15] |

| SMJ-4 | S. aureus (MRSA) | MIC = 0.25 - 16 | [15] |

| SMJ-2 | E. faecalis (MDR) | MIC = 0.25 - 2 | [15] |

| SMJ-4 | E. faecalis (MDR) | MIC = 0.25 - 16 | [15] |

| SMJ-2 | E. faecium (MDR) | MIC = 0.25 - 2 | [15] |

| SMJ-4 | E. faecium (MDR) | MIC = 0.25 - 16 | [15] |

| SMJ-2 | B. subtilis | MIC = 0.25 - 2 | [15] |

| SMJ-4 | B. subtilis | MIC = 0.25 - 16 | [15] |

| SMJ-2 | Streptococcus spp. | MIC = 0.25 - 2 | [15] |

| SMJ-4 | Streptococcus spp. | MIC = 0.25 - 16 | [15] |

Experimental Protocol for Antimicrobial Susceptibility Testing

This is a quantitative method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2]

-

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid broth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth of the organism after incubation.[16]

-

Protocol:

-

Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[17]

-

Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.[2]

-

Inoculate each well of the microtiter plate with the standardized inoculum.

-

Include appropriate controls: a growth control (broth and inoculum, no compound) and a sterility control (broth only).[2]

-

Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified time (e.g., 18-24 hours).[17]

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

-

Other Biological Activities

Beyond their anticancer and antimicrobial properties, 6-methoxyindole derivatives have been investigated for a variety of other biological activities.

-

Anti-inflammatory Activity: Some indole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[6][18] For example, certain indole derivatives of ursolic acid have demonstrated significant inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells.[18]

-

Neuroprotective Effects: Methoxyflavone derivatives, which can be considered related structures, have shown protective effects against glutamate-induced neurotoxicity in primary cultured rat cortical cells.[19] This suggests that the methoxy-substituted aromatic systems may have potential in the context of neurodegenerative diseases.

-

Melatonin Analogues: 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives have been synthesized as potent melatonin analogues, exhibiting high affinity for the melatonin receptor and acting as full or partial agonists, or antagonists.[8]

Conclusion

6-Methoxyindole derivatives represent a versatile and pharmacologically significant class of compounds. Their diverse biological activities, particularly in the realms of anticancer and antimicrobial research, underscore their potential as lead structures in drug discovery. The data and protocols presented in this guide offer a foundational resource for researchers to further explore and develop these promising molecules into novel therapeutic agents. The continued investigation into the structure-activity relationships and mechanisms of action of 6-methoxyindole derivatives is crucial for unlocking their full therapeutic potential.

References

- 1. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 2. Broth Microdilution | MI [microbiology.mlsascp.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. benchchem.com [benchchem.com]

- 5. 3.8. Tubulin Polymerization Assay [bio-protocol.org]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. atcc.org [atcc.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

- 12. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]

- 13. Annexin V and propidium iodide (PI) staining for apoptosis assay [bio-protocol.org]

- 14. kumc.edu [kumc.edu]

- 15. cancer.wisc.edu [cancer.wisc.edu]

- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 18. texaschildrens.org [texaschildrens.org]

- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data for methyl 6-methoxy-1H-indole-2-carboxylate (1H NMR, 13C NMR, MS).

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 6-methoxy-1H-indole-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a detailed analysis of its ¹H NMR, ¹³C NMR, and mass spectrometry data.

Summary of Spectroscopic Data

The structural elucidation of methyl 6-methoxy-1H-indole-2-carboxylate is critically dependent on modern spectroscopic techniques. The following tables summarize the key quantitative data obtained from proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and mass spectrometry (MS), providing a foundational dataset for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for 6-Methoxy-1H-indole-2-carboxylic acid *

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.45 | br s | 1H | N-H |

| 7.52 | d | 1H | H-4 |

| 7.08 | d | 1H | H-3 |

| 6.94 | d | 1H | H-7 |

| 6.78 | dd | 1H | H-5 |

| 3.82 | s | 3H | OCH₃ |

*Data presented is for the corresponding carboxylic acid, 6-methoxy-1H-indole-2-carboxylic acid, as a close structural analog. The chemical shifts for the indole core are expected to be highly similar for the methyl ester.

Table 2: ¹³C NMR Spectroscopic Data for 6-Methoxy-1H-indole-2-carboxylic acid *

| Chemical Shift (δ) ppm | Assignment |

| 163.6 | C=O |

| 156.9 | C-6 |

| 138.1 | C-7a |

| 130.6 | C-2 |

| 123.6 | C-3a |

| 122.2 | C-4 |

| 113.8 | C-5 |

| 103.1 | C-3 |

| 95.3 | C-7 |

| 55.8 | OCH₃ |

*Data presented is for the corresponding carboxylic acid, 6-methoxy-1H-indole-2-carboxylic acid, as a close structural analog. The chemical shifts for the indole core are expected to be highly similar for the methyl ester.

Table 3: Mass Spectrometry Data for Methyl 6-methoxy-1H-indole-2-carboxylate

| Technique | Ionization Mode | [M+H]⁺ (m/z) |

| ESI-MS | Positive | 206.08 |

The molecular formula of methyl 6-methoxy-1H-indole-2-carboxylate is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol .[1]

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following protocols outline the general methodologies for obtaining ¹H NMR, ¹³C NMR, and mass spectra for indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds between pulses.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are generally acquired on the same instrument at a corresponding frequency (e.g., 75 or 125 MHz). Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required. Broadband proton decoupling is employed to simplify the spectrum to single peaks for each unique carbon atom.

Mass Spectrometry (MS)

Sample Preparation: For Electrospray Ionization (ESI) mass spectrometry, the sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1-10 µg/mL.

Data Acquisition: The solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. In positive ion mode, the molecule is protonated to generate the [M+H]⁺ ion, which is then detected by the mass analyzer.

Visualization of Spectroscopic Analysis Workflow

The logical flow of acquiring and interpreting spectroscopic data for the characterization of a chemical compound can be visualized as follows:

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of methyl 6-methoxy-1H-indole-2-carboxylate.

References

A Technical Guide to Methoxy-Activated Indoles: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus, a privileged scaffold in medicinal chemistry, gains significant functional diversity through methoxy substitution. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for methoxy-activated indoles. It delves into their diverse biological activities, with a focus on their anticancer properties and interactions with key cellular targets. Detailed experimental protocols for seminal synthetic routes, quantitative biological data, and visual representations of signaling pathways and experimental workflows are presented to serve as a valuable resource for researchers in the field.

Introduction: The Rise of Methoxy-Activated Indoles

The indole ring system is a fundamental component of numerous biologically active natural products and synthetic pharmaceuticals. The introduction of one or more methoxy groups to the indole core profoundly influences its electronic properties, metabolic stability, and receptor binding affinity, leading to a wide spectrum of pharmacological activities.[1][2] The electron-donating nature of the methoxy group enhances the nucleophilicity of the indole ring, influencing its reactivity in chemical syntheses and its interactions with biological macromolecules.[3]

Historically, the exploration of methoxy-activated indoles has been intertwined with the study of natural products. Many biologically active alkaloids isolated from plants, fungi, and marine organisms feature methoxy-substituted indole cores.[4] This has spurred significant interest in the development of synthetic methods to access these and novel methoxy-indole derivatives for drug discovery programs.[5]

Key Synthetic Methodologies

The synthesis of methoxy-activated indoles has been achieved through various classical and modern synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most prominent methods include the Fischer, Bischler, and Hemetsberger indole syntheses.

Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most versatile and widely used methods for constructing the indole nucleus.[6][7] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a (methoxy-substituted) phenylhydrazine and an aldehyde or ketone.[8][9]

To a stirred solution of (3,5-dimethoxyphenyl)hydrazine (1.0 eq) in glacial acetic acid, add glyoxal (1.1 eq) dropwise at room temperature. Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel to afford 4,6-dimethoxyindole.

Bischler Indole Synthesis

The Bischler (or Bischler-Möhlau) indole synthesis provides access to 2-arylindoles and other substituted indoles through the acid-catalyzed cyclization of an α-arylaminoketone.[10][11] This method is particularly useful for the synthesis of indoles with substituents at the 2-position. A microwave-assisted, solvent-free variation of this method has been developed, offering an environmentally friendly alternative.[12]

A mixture of a 4-methoxyaniline derivative (2.0 eq) and a phenacyl bromide derivative (1.0 eq) is stirred in the solid state for 3 hours. The resulting N-phenacylaniline intermediate is then subjected to microwave irradiation (540 W) for 45-60 seconds to yield the corresponding 2-aryl-5-methoxyindole. The product is purified by column chromatography.[12]

Hemetsberger Indole Synthesis

The Hemetsberger indole synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[10] While the synthesis of the starting azido-propenoic ester can be challenging, the cyclization step generally proceeds in high yield.[13]

A solution of ethyl 2-azido-3-(4-methoxyphenyl)acrylate (1.0 eq) in dry xylene is heated at reflux until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give ethyl 5-methoxy-1H-indole-2-carboxylate.

Biological Activities of Methoxy-Activated Indoles

Methoxy-activated indoles exhibit a remarkable range of biological activities, making them attractive scaffolds for drug development. Their therapeutic potential spans from anticancer and antiviral to neuroprotective and anti-inflammatory applications.

Antiproliferative and Anticancer Activity

A significant body of research has focused on the antiproliferative effects of methoxy-activated indoles against various cancer cell lines.[3][4][14] The position and number of methoxy groups, as well as other substituents on the indole ring, play a crucial role in determining their cytotoxic potency.

Table 1: Antiproliferative Activity of Methoxy-Activated Indoles (IC50 values in µM)

| Compound/Derivative | MCF-7 (Breast) | MDA-MB-231 (Breast) | HCT-116 (Colon) | A549 (Lung) | Reference |

| 5-Methoxy-2-arylindole derivative | 2.29 µg/mL | 3.99 µg/mL | - | - | [3] |

| Indole-bearing vanillin analog | 17.01 | - | - | - | [15] |

| Novel indole-based sulfonylhydrazone (3b) | 4.0 | - | - | - | [4] |

| Novel indole-based sulfonylhydrazone (3f) | - | 4.7 | - | - | [4] |

Modulation of Aryl Hydrocarbon Receptor (AhR) Signaling

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, cell growth, and differentiation.[2][16] Several methoxyindoles have been identified as modulators of AhR signaling, acting as either agonists or antagonists.[2][16]

Table 2: Aryl Hydrocarbon Receptor (AhR) Modulatory Activity of Methoxyindoles

| Compound | Activity | EC50/IC50 (µM) | Relative Efficacy (%) | Reference |

| 7-Methoxyindole | Agonist | - | 80 | [2][16] |

| 4-Methylindole | Agonist | - | 134 | [2][16] |

| 6-Methylindole | Agonist | - | 91 | [2][16] |

| 3-Methylindole | Antagonist | 19 | - | [2][16] |

| 2,3-Dimethylindole | Antagonist | 11 | - | [2][16] |

Interaction with Serotonin Receptors

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are the targets of a wide variety of therapeutic agents. Methoxy-substituted indoles, structurally related to serotonin, have been shown to interact with various 5-HT receptor subtypes.[17][18]

Table 3: Binding Affinities (Ki in nM) of Methoxyindoles for Serotonin Receptors

| Compound | 5-HT1A | 5-HT1E | 5-HT6 | 5-HT7 | Reference |

| 5-Methoxytryptamine | - | >1000 | <50 | - | [17] |

| 5-Methoxy-dimethyl-tryptamine | - | - | - | pKi = 7.9 | [19] |

Mechanisms of Action

The diverse biological effects of methoxy-activated indoles stem from their ability to interact with multiple cellular targets and modulate various signaling pathways.

Induction of Apoptosis in Cancer Cells

A primary mechanism by which methoxy-indoles exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[5][20] This can be triggered through various pathways, including:

-

Modulation of Bcl-2 Family Proteins: Methoxy-indoles can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of the intrinsic apoptotic pathway.[20]

-

Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. Methoxy-indoles have been shown to induce the activation of key executioner caspases, such as caspase-3.[21]

-

Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential is a critical event in apoptosis. Some methoxy-indoles can induce this dysfunction, leading to the release of pro-apoptotic factors like cytochrome c.[20]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The binding of a methoxy-indole ligand to the cytosolic AhR complex triggers a conformational change, leading to its translocation into the nucleus. In the nucleus, AhR dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the Fischer indole synthesis.

Conclusion

Methoxy-activated indoles represent a rich and versatile class of heterocyclic compounds with a broad and expanding range of biological activities. The established synthetic methodologies, coupled with ongoing innovations in organic synthesis, provide a robust platform for the generation of novel derivatives with tailored pharmacological profiles. The data and protocols presented in this guide underscore the significance of methoxy-indoles as promising scaffolds in drug discovery, particularly in the development of new anticancer agents. Further exploration of their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the design of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies [mdpi.com]

- 5. Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sciforum.net [sciforum.net]

- 13. researchgate.net [researchgate.net]

- 14. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. acnp.org [acnp.org]

- 18. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. iovs.arvojournals.org [iovs.arvojournals.org]

- 20. [Mechanism underlying 2-methoxyestradiol inducing apoptosis of K562 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. dovepress.com [dovepress.com]

Navigating the Solubility of Methyl 6-Methoxy-1H-indole-2-carboxylate in Common Organic Solvents: A Technical Guide

Introduction

Methyl 6-methoxy-1H-indole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the indole scaffold, a privileged structure in numerous biologically active molecules, understanding its physicochemical properties is paramount for its synthesis, purification, formulation, and biological screening. Solubility, a critical determinant of a compound's behavior in various chemical and biological systems, dictates its suitability for different experimental and developmental stages.

This technical guide provides a comprehensive overview of the solubility of methyl 6-methoxy-1H-indole-2-carboxylate. Due to the current absence of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for researchers. It outlines a detailed experimental protocol for determining solubility, presents a structure for organizing the resulting data, and offers a qualitative analysis of expected solubility based on the compound's molecular structure and the principles of solvent-solute interactions.

Predicted Solubility Profile

Based on the molecular structure of methyl 6-methoxy-1H-indole-2-carboxylate, which features a polar indole ring with a hydrogen-bond-donating N-H group, a hydrogen-bond-accepting methoxy group, and a polar methyl ester group, a general solubility profile can be predicted. The molecule possesses both polar and nonpolar characteristics, suggesting it will exhibit a range of solubilities in different organic solvents.

-

High Solubility is Expected in:

-

Polar Aprotic Solvents: such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can engage in dipole-dipole interactions and accept hydrogen bonds.

-

Polar Protic Solvents: like lower alcohols (methanol, ethanol), which can act as both hydrogen bond donors and acceptors.

-

Chlorinated Solvents: such as dichloromethane and chloroform, due to their ability to form weak hydrogen bonds and their overall polarity.

-

-

Moderate Solubility is Anticipated in:

-

Ketones: like acetone, which are polar aprotic but less polar than DMSO or DMF.

-

Esters: such as ethyl acetate, which can act as hydrogen bond acceptors.

-

-

Low to Negligible Solubility is Predicted in:

-

Nonpolar Solvents: including hexane and toluene, as the polar functional groups of the indole derivative will have limited favorable interactions with these nonpolar molecules.

-

Quantitative Solubility Data

As of the writing of this guide, specific quantitative solubility data for methyl 6-methoxy-1H-indole-2-carboxylate in common organic solvents is not available in the peer-reviewed literature. The following table is provided as a template for researchers to populate with their experimentally determined data. This structured format will facilitate easy comparison and interpretation of solubility across a range of solvents at a specified temperature.

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Alcohols | Methanol | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined | |

| Ketones | Acetone | 25 | Data to be determined | Data to be determined |

| Esters | Ethyl Acetate | 25 | Data to be determined | Data to be determined |

| Ethers | Diethyl Ether | 25 | Data to be determined | Data to be determined |

| Chlorinated | Dichloromethane | 25 | Data to be determined | Data to be determined |

| Chloroform | 25 | Data to be determined | Data to be determined | |

| Hydrocarbons | Hexane | 25 | Data to be determined | Data to be determined |

| Toluene | 25 | Data to be determined | Data to be determined | |

| Polar Aprotic | Dimethyl Sulfoxide | 25 | Data to be determined | Data to be determined |

| N,N-Dimethylformamide | 25 | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of methyl 6-methoxy-1H-indole-2-carboxylate in various organic solvents using the isothermal saturation method.

1. Materials and Equipment:

-

Methyl 6-methoxy-1H-indole-2-carboxylate (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of methyl 6-methoxy-1H-indole-2-carboxylate to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary time-course study can determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After reaching equilibrium, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered solution with a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of methyl 6-methoxy-1H-indole-2-carboxylate.

-

Analyze the standard solutions using a validated HPLC or UV-Vis spectrophotometry method to generate a calibration curve.

-

Analyze the diluted sample solutions under the same conditions.

-

Determine the concentration of the solute in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizing the Experimental Workflow and Solubility Principles

To further aid in the understanding of the experimental process and the underlying principles of solubility, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of methyl 6-methoxy-1H-indole-2-carboxylate.

Caption: Logical relationship between solvent properties and predicted solubility.

literature review on the synthesis of substituted indole-2-carboxylates.

A Technical Guide to the Synthesis of Substituted Indole-2-Carboxylates

Introduction: The indole-2-carboxylate framework is a cornerstone in medicinal chemistry and drug development, serving as a key structural motif in a multitude of biologically active compounds. Its prevalence in pharmaceuticals, natural products, and agrochemicals stems from the indole nucleus's ability to participate in various biological interactions, while the carboxylate group at the 2-position provides a crucial handle for modifying solubility, polarity, and for creating further chemical linkages. This technical guide offers an in-depth review of the core synthetic strategies for accessing substituted indole-2-carboxylates, tailored for researchers, chemists, and professionals in drug development. We will explore classical named reactions and modern transition-metal-catalyzed methodologies, presenting comparative data, detailed experimental protocols, and mechanistic diagrams to facilitate practical application.

Classical Synthetic Strategies

Classical methods for indole synthesis have been refined over decades and remain highly relevant for their reliability and scalability. The Reissert, Hemetsberger, and Fischer syntheses are among the most prominent routes that directly yield the indole-2-carboxylate scaffold.

The Reissert Indole Synthesis

The Reissert synthesis is a robust two-step method for preparing indole-2-carboxylic acids from ortho-nitrotoluenes and diethyl oxalate.[1][2] The first step involves a Claisen condensation to form an ethyl o-nitrophenylpyruvate intermediate.[1][3] The subsequent step is a reductive cyclization of this intermediate, typically using reagents like zinc in acetic acid or catalytic hydrogenation, which simultaneously reduces the nitro group to an amine and facilitates cyclization to form the indole ring.[1][4] The resulting indole-2-carboxylic acid can be decarboxylated by heating if the unsubstituted indole is the desired final product.[2][3]

Figure 1: General workflow for the Reissert Indole Synthesis.

Table 1: Examples of Reissert Indole Synthesis

| Starting Material (o-Nitrotoluene) | Reductant | Product (Indole-2-carboxylic acid) | Yield (%) | Reference |

| 1-Methyl-2-nitrobenzene | FeSO₄, NH₄OH | Indole-2-carboxylic acid | - | [3] |

| 4-Bromo-2-nitrotoluene | (not specified) | 6-Bromoindole-2-carboxylic acid | - | [2] |

| o-Nitrotoluene | Zn, Acetic Acid | Indole-2-carboxylic acid | - | [1] |

| 1-Methyl-2-nitrobenzene | Pd-loaded Al-MCM-41, H₂ | Indole-2-carboxylic acid | 56% | [5] |

Experimental Protocol: Synthesis of Indole-2-carboxylic Acid [5]

-

Step 1: Synthesis of 3-(2-Nitrophenyl)-2-oxopropanoic sodium salt. To a solution of sodium ethoxide (prepared from 23 g of sodium in 400 mL of absolute ethanol), a mixture of 1-methyl-2-nitrobenzene (68.5 g, 0.5 mol) and diethyl oxalate (73 g, 0.5 mol) is added dropwise while maintaining the temperature below 10°C. The mixture is stirred for 12 hours at room temperature. The resulting precipitate is filtered, washed with ethanol and diethyl ether, and dried to yield the sodium salt of the pyruvate intermediate.

-

Step 2: Reductive Cyclization. The intermediate sodium salt (24.3 g, 0.1 mol) is dissolved in 200 mL of water. A Pd-loaded Al-MCM-41 catalyst (RS001, 1.2 g) is added to the solution. The mixture is transferred to an autoclave, which is then purged with nitrogen and subsequently with hydrogen. The reaction is carried out under 1.0 MPa of hydrogen pressure at 80°C for 6 hours.

-

Work-up and Purification. After the reaction, the catalyst is filtered off. The filtrate is acidified to pH 2-3 with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum at 60°C to afford indole-2-carboxylic acid as a white solid (yield: 56%).

The Hemetsberger Indole Synthesis

The Hemetsberger (or Hemetsberger-Knittel) synthesis is a thermal decomposition reaction that converts 3-aryl-2-azido-propenoic esters into indole-2-carboxylic esters.[6][7] The azide starting materials are typically prepared via a Knoevenagel or aldol condensation between an aromatic aldehyde and an α-azidoacetate.[8][9] The subsequent indolization is achieved by heating the azido-propenoic ester in a high-boiling solvent like xylene, which is believed to proceed through a nitrene intermediate.[8] This method can provide good yields (often above 70%), but its popularity is hampered by the potential instability of the azide starting materials.[6]

Figure 2: General workflow for the Hemetsberger Indole Synthesis.

Table 2: Examples of Hemetsberger Indole Synthesis [10]

| Aromatic Aldehyde | Conditions for Thermolysis | Product (Ethyl Indole-2-carboxylate) | Yield (%) |

| Benzaldehyde | Toluene, reflux, 18h | Ethyl indole-2-carboxylate | 89 |

| 4-Methoxybenzaldehyde | Toluene, reflux, 18h | Ethyl 5-methoxyindole-2-carboxylate | 93 |

| 4-Chlorobenzaldehyde | Toluene, reflux, 18h | Ethyl 5-chloroindole-2-carboxylate | 85 |

| 3-Methoxybenzaldehyde | Toluene, reflux, 18h | Ethyl 4- and 6-methoxyindole-2-carboxylate (isomer mix) | 88 |

| 4-Nitrobenzaldehyde | Toluene, reflux, 18h | Ethyl 5-nitroindole-2-carboxylate | 78 |

Experimental Protocol: Two-Step Synthesis of Ethyl 5-chloroindole-2-carboxylate [10]

-

Step 1: Synthesis of (Z)-ethyl 2-azido-3-(4-chlorophenyl)acrylate. To a solution of sodium ethoxide (1.36 g, 20 mmol) in absolute ethanol (20 mL) at 0°C, a solution of 4-chlorobenzaldehyde (1.41 g, 10 mmol) and ethyl azidoacetate (2.58 g, 20 mmol) in ethanol (10 mL) is added dropwise. The mixture is stirred at 0°C for 4 hours. The reaction is then quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The organic layers are combined, washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography to give the azide intermediate as a pale yellow solid.

-

Step 2: Thermolysis. The purified (Z)-ethyl 2-azido-3-(4-chlorophenyl)acrylate (1.26 g, 5 mmol) is dissolved in toluene (25 mL) and the solution is heated to reflux for 18 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography (eluent: ethyl acetate/hexane) to afford ethyl 5-chloroindole-2-carboxylate as a white solid (yield: 85%).

Modern Transition-Metal-Catalyzed Strategies

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indole-2-carboxylates. These modern methods often offer milder reaction conditions, broader functional group tolerance, and novel pathways for ring construction.

Palladium-Catalyzed Aerobic C-H Amination

A powerful modern strategy involves the direct, palladium-catalyzed intramolecular oxidative C-H amination of 2-acetamido-3-aryl-acrylates to form the indole-2-carboxylate core.[11] This method is particularly attractive as the starting materials are readily accessible via Erlenmeyer-Plöchl chemistry from benzaldehyde derivatives and N-acetyl glycine. The reaction utilizes a Pd(II) catalyst and molecular oxygen as the terminal oxidant, making it an atom-economical and environmentally benign process.[11]

Figure 3: Simplified catalytic cycle for Pd-catalyzed oxidative C-H amination.[11]

Table 3: Substrate Scope for Pd-Catalyzed Aerobic C-H Amination [11]

| Substituent on Aryl Ring | Product (Ethyl 1-acetyl-indole-2-carboxylate) | Yield (%) |

| H | Ethyl 1-acetylindole-2-carboxylate | 85 |

| 4-Me | Ethyl 1-acetyl-5-methylindole-2-carboxylate | 88 |

| 4-OMe | Ethyl 1-acetyl-5-methoxyindole-2-carboxylate | 81 |

| 4-F | Ethyl 1-acetyl-5-fluoroindole-2-carboxylate | 83 |

| 4-Cl | Ethyl 1-acetyl-5-chloroindole-2-carboxylate | 76 |

| 3-Me | Ethyl 1-acetyl-6-methylindole-2-carboxylate | 81 |

| 2-Me | Ethyl 1-acetyl-7-methylindole-2-carboxylate | 75 |

Experimental Protocol: Synthesis of Ethyl 1-acetylindole-2-carboxylate [11]

-

Reaction Setup. To an oven-dried vial equipped with a stir bar is added ethyl 2-acetamido-3-phenylacrylate (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv).

-

Solvent Addition and Reaction. The vial is sealed with a cap and purged with oxygen gas. Anhydrous dimethyl sulfoxide (DMSO) (1.0 mL) is added via syringe. The reaction mixture is then stirred vigorously at 100°C for 24 hours under an oxygen atmosphere (balloon).

-

Work-up and Purification. After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the desired product (85% yield).

Palladium-Catalyzed Annulation (Larock-Type Synthesis)

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-haloaniline and an alkyne.[12] To generate indole-2-carboxylates, an electron-deficient alkyne such as methyl propiolate is used. This reaction involves a sequence of oxidative addition of the aryl halide to Pd(0), alkyne insertion, and subsequent intramolecular cyclization.[12][13] The presence of an electron-withdrawing group on the aniline ring is often essential for achieving good yields with electron-deficient alkynes.[13]

Figure 4: Workflow for the Larock-type synthesis of indole-2-carboxylates.

Table 4: Examples of Pd-Catalyzed Annulation to Form Indole-2-carboxylates [13]

| o-Haloaniline | Catalyst System | Product (Methyl Indole-2-carboxylate) | Yield (%) |

| 2-Iodo-4-nitroaniline | Pd(PPh₃)₄, ZnCl₂ | Methyl 5-nitroindole-2-carboxylate | 82 |

| Methyl 3-amino-4-iodobenzoate | Pd(PPh₃)₄, ZnCl₂ | Dimethyl indole-2,6-dicarboxylate | 83 |

| 2-Iodo-5-methyl-4-nitroaniline | Pd(PPh₃)₄, ZnCl₂ | Methyl 6-methyl-5-nitroindole-2-carboxylate | 78 |

| 2-Iodoaniline | Pd(PPh₃)₄, ZnCl₂ | Methyl indole-2-carboxylate | 0 |

Experimental Protocol: Synthesis of Methyl 5-nitroindole-2-carboxylate [13]

-

Preparation of Alkynylzinc Reagent. To a solution of methyl propiolate (1.5 mmol) in THF (3 mL) is added n-BuLi (1.5 mmol, 1.6 M in hexane) at -78°C. After stirring for 15 minutes, a solution of ZnCl₂ (1.5 mmol) in THF (3 mL) is added, and the mixture is stirred for another 15 minutes at the same temperature.

-

Coupling and Cyclization. To the prepared alkynylzinc solution, 2-iodo-4-nitroaniline (1.0 mmol), methyl propiolate (1.0 mmol), and Pd(PPh₃)₄ (0.05 mmol) are added. The reaction mixture is stirred at 60°C for 2 hours.

-

Work-up and Purification. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography on silica gel to afford the product (yield: 82%).

Conclusion

The synthesis of substituted indole-2-carboxylates can be achieved through a variety of robust and versatile methods. Classical approaches like the Reissert and Hemetsberger syntheses provide reliable pathways from readily available starting materials and are well-suited for large-scale production. Modern transition-metal-catalyzed reactions, particularly palladium-catalyzed C-H amination and Larock-type annulations , offer significant advantages in terms of mild reaction conditions, exceptional functional group tolerance, and access to complex substitution patterns that are challenging to obtain via classical routes. The choice of synthetic strategy will ultimately depend on the specific substitution pattern desired, the availability and cost of starting materials, and the required scale of the synthesis. The continuous development of new catalytic systems promises to further expand the toolkit available to researchers, enabling the efficient and innovative construction of this vital heterocyclic scaffold for future applications in science and medicine.

References

- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Core Mechanism of Action Studies of Methyl 6-methoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-methoxy-1H-indole-2-carboxylate is a heterocyclic compound belonging to the indole class of molecules, which are of significant interest in medicinal chemistry due to their diverse biological activities. While direct and extensive mechanism of action studies on this specific methyl ester are not widely published, research on its corresponding carboxylic acid, 6-methoxy-1H-indole-2-carboxylic acid (MICA), and other related indole derivatives, provides a strong foundation for understanding its potential biological effects. MICA has been identified as a natural antifungal metabolite produced by the bacterium Bacillus toyonensis, exhibiting notable activity against pathogenic fungi such as Candida albicans and Aspergillus niger.[1][2][3] This guide synthesizes the available data on related compounds to propose likely mechanisms of action for methyl 6-methoxy-1H-indole-2-carboxylate and furnishes detailed experimental protocols for its further investigation.

Introduction to Methyl 6-methoxy-1H-indole-2-carboxylate and Related Compounds

The indole scaffold is a privileged structure in drug discovery, forming the core of many natural products and synthetic drugs with a wide array of pharmacological properties, including antifungal, antibacterial, and anticancer activities.[4][5][6] The introduction of a methoxy group at the 6-position of the indole ring can influence the electronic properties and metabolic stability of the molecule, often modulating its biological activity.

Recent studies have highlighted the antifungal potential of 6-methoxy-1H-indole-2-carboxylic acid (MICA), the carboxylic acid analog of the title compound.[1][2][3] MICA, produced by Bacillus toyonensis, has demonstrated promising antifungal activity.[1][2][7] It is plausible that methyl 6-methoxy-1H-indole-2-carboxylate, as the methyl ester of MICA, may act as a prodrug that is hydrolyzed in vivo to the active carboxylic acid, or it may possess its own intrinsic activity. The toyoncin produced by Bacillus toyonensis, an indole carboxylic acid derivative, has been shown to cause cell membrane damage.[8]

Postulated Mechanisms of Antifungal Action

Based on the known antifungal activities of indole derivatives, several mechanisms of action can be postulated for methyl 6-methoxy-1H-indole-2-carboxylate.[4][9][10] These primarily revolve around the disruption of fungal cell integrity and essential biosynthetic pathways.

Disruption of Fungal Cell Membrane and Wall

A common mechanism for antifungal indole derivatives is the perturbation of the fungal cell membrane and cell wall.[4][9] This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[9] Studies on other antifungal indoles have shown that they can induce hyphal deformation and damage to the cell wall and membrane integrity.[9]

Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its biosynthesis pathway is a well-established target for antifungal drugs.[4][11] Many indole-based compounds are known to interfere with ergosterol synthesis.[4] A key enzyme in this pathway is lanosterol 14α-demethylase (CYP51), which is the target of azole antifungals.[4][11] It is hypothesized that methyl 6-methoxy-1H-indole-2-carboxylate or its active form could inhibit this or other enzymes in the ergosterol biosynthesis pathway.

The proposed signaling pathway for the antifungal action of indole derivatives is depicted below.

Caption: Proposed mechanism of antifungal action.

Quantitative Data from Related Indole Derivatives

While specific quantitative data for methyl 6-methoxy-1H-indole-2-carboxylate is limited, the following table summarizes the activity of a related indole derivative to provide context for its potential potency.

| Compound/Class | Target/Assay | Biological Activity | Reference |

| Indole derivative (Z25) | Phomopsis sp. (Ps) | EC50 = 4.5 µg/mL | [9] |

Detailed Experimental Protocols

To facilitate further research into the mechanism of action of methyl 6-methoxy-1H-indole-2-carboxylate, this section provides detailed methodologies for key experiments.

In Vitro Enzyme Inhibition Assay

This protocol outlines a general workflow for determining the in vitro inhibitory activity of a compound against a purified enzyme, such as lanosterol 14α-demethylase.[12]

Materials and Reagents:

-

Purified enzyme of interest (e.g., recombinant CYP51)

-

Specific substrate for the enzyme

-

Methyl 6-methoxy-1H-indole-2-carboxylate

-

Assay buffer (optimized for pH and ionic strength)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare Solutions: Dissolve the enzyme, substrate, and inhibitor in the appropriate assay buffer. Prepare a serial dilution of the inhibitor to test a range of concentrations.

-

Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate. Then, add the different concentrations of the inhibitor to the wells. Include a control well with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.[12]

-

Initiate the Reaction: Start the enzymatic reaction by adding the substrate to each well.[12]

-

Incubation: Incubate the microplate at the optimal temperature for a set period, allowing the reaction to proceed.

-

Stop the Reaction: Terminate the reaction using a suitable stop solution.

-

Detection: Measure the product formation or substrate depletion using a plate reader. The method of detection will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, luminescence).

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Caption: Workflow for In Vitro Enzyme Inhibition Assay.

Ergosterol Biosynthesis Inhibition Assay

This protocol describes the quantification of ergosterol from fungal cells to assess the impact of the test compound.[13][14][15]

Materials and Reagents:

-

Fungal culture (Candida albicans or other susceptible species)

-

Suitable liquid growth medium (e.g., RPMI-1640)

-

Methyl 6-methoxy-1H-indole-2-carboxylate

-

Alcoholic potassium hydroxide solution

-

n-Heptane

-

HPLC system with a UV detector

-

Ergosterol standard

Procedure:

-

Fungal Culture and Treatment: Grow the fungal culture in a liquid medium to the mid-logarithmic phase. Add varying concentrations of methyl 6-methoxy-1H-indole-2-carboxylate and a vehicle control (e.g., DMSO). Incubate for a defined period.

-

Cell Harvest and Saponification: Harvest the fungal cells by centrifugation. Wash the cells with sterile water. Add alcoholic potassium hydroxide to the cell pellet and incubate to saponify the cellular lipids.

-

Ergosterol Extraction: Extract the non-saponifiable lipids (including ergosterol) with n-heptane. Evaporate the heptane layer to dryness.

-

HPLC Analysis: Re-dissolve the dried extract in a suitable solvent (e.g., methanol). Inject the sample into an HPLC system equipped with a C18 column.

-

Detection: Detect ergosterol by its absorbance at approximately 282 nm.[13]

-

Quantification: Prepare a standard curve using known concentrations of pure ergosterol. Calculate the concentration of ergosterol in the samples by comparing their peak areas to the standard curve. Express the ergosterol content as a percentage of the control.

Caption: Workflow for Ergosterol Quantification by HPLC.

Fungal Cell Membrane Permeability Assay

This assay measures the integrity of the fungal cell membrane after treatment with the test compound using a fluorescent dye like SYTOX Green.[16][17]

Materials and Reagents:

-

Fungal culture

-

Phosphate-buffered saline (PBS)

-

Methyl 6-methoxy-1H-indole-2-carboxylate

-

SYTOX Green nucleic acid stain

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Grow the fungal culture to the desired phase, then harvest and wash the cells with PBS. Resuspend the cells in PBS to a standardized density.

-

Compound Treatment: Add varying concentrations of methyl 6-methoxy-1H-indole-2-carboxylate to the cell suspension in a 96-well black microplate. Include a vehicle control and a positive control (e.g., a known membrane-disrupting agent).

-

Dye Addition: Add SYTOX Green to all wells at a final concentration that does not affect cell viability on its own.

-

Incubation: Incubate the plate at room temperature or 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~488 nm excitation and ~525 nm emission for SYTOX Green) at various time points.

-

Data Analysis: An increase in fluorescence intensity indicates that SYTOX Green has entered the cells through a compromised membrane and bound to nucleic acids. Plot the fluorescence intensity against time or compound concentration.

Conclusion and Future Directions

Methyl 6-methoxy-1H-indole-2-carboxylate is a promising compound for further investigation, particularly for its potential antifungal activity. The available evidence from its close analog, MICA, and the broader class of indole derivatives strongly suggests that its mechanism of action likely involves the disruption of the fungal cell membrane and/or the inhibition of the ergosterol biosynthesis pathway.

Future research should focus on direct experimental validation of these proposed mechanisms. This would include determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungi, conducting detailed enzyme inhibition assays with key enzymes in the ergosterol pathway, and performing comprehensive studies on its effects on fungal cell morphology and membrane integrity. Furthermore, identifying the specific molecular target(s) through techniques like the Cellular Thermal Shift Assay (CETSA) would provide definitive insights into its mechanism of action and pave the way for its potential development as a novel therapeutic agent.

References

- 1. Identification, Characterization, and Production Optimization of 6-Methoxy-1H-Indole-2-Carboxylic Acid Antifungal Metabolite Produced by Bacillus toyonensis Isolate OQ071612 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. jpharmsci.com [jpharmsci.com]

- 5. researchgate.net [researchgate.net]

- 6. geneonline.com [geneonline.com]

- 7. researchgate.net [researchgate.net]

- 8. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Indole Derivatives Containing Imidazolidinone as Potential Antifungal Agents with Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bioengineer.org [bioengineer.org]

- 11. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Permeabilization of fungal membranes by plant defensins inhibits fungal growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth - PMC [pmc.ncbi.nlm.nih.gov]

The Antifungal Potential of 6-Methoxy-1H-indole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Faced with the growing challenge of antifungal resistance, the scientific community is in constant pursuit of novel therapeutic agents. This technical guide delves into the antifungal properties of 6-methoxy-1H-indole-2-carboxylic acid (MICA), a promising natural product. MICA, a secondary metabolite isolated from the soil bacterium Bacillus toyonensis, has demonstrated significant inhibitory activity against clinically relevant fungal pathogens, including Candida albicans and Aspergillus niger. This document provides a comprehensive overview of the existing research, including quantitative antifungal activity data, detailed experimental methodologies, and a hypothesized mechanism of action. The information is presented to support further research and development of MICA as a potential antifungal drug candidate.

Introduction